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Compound of Interest

Compound Name: (E)-dodec-2-enoate

Cat. No.: B1260609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-
dodec-2-enoate, a valuable compound in various research and development applications. This
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed, generalized experimental protocols for obtaining
such spectra. The information is presented to aid in the identification, characterization, and
quality control of (E)-dodec-2-enoate in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for (E)-dodec-
2-enoate. Due to the limited availability of a complete set of experimentally verified data in
publicly accessible literature, these tables are compiled from predictive models and data from
closely related analogues. These values provide a strong baseline for the characterization of
(E)-dodec-2-enoate.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~6.97 dt 1H H-3

~5.81 d 1H H-2

~4.18 q 2H -OCH2CHs

~2.18 q 2H H-4

~1.45 quint 2H H-5

~1.27 m 10H H-6 to H-10

~1.29 t 3H -OCH2CHs

~0.88 t 3H H-12

Solvent: CDCIs, Reference: TMS at 0.00 ppm. Data is predicted and may vary slightly from

experimental values.

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Assighment
~166.5 C-1(C=0)
~149.8 C-3
~121.1 C-2

~60.2 -OCH2CHs
~32.2 C-4

~31.8 C-10
~29.3 C-8

~29.2 C-7

~29.1 C-6

~28.1 C-5

~22.7 C-11
~14.3 -OCH2CHs
~14.1 C-12

Solvent: CDCIs. Data is predicted and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopic Data (Analogous)

Wavenumber (cm~—2) Intensity Assignment
~2955-2855 Strong C-H (alkane) stretching
~1725 Strong C=0 (ester) stretching
~1655 Medium C=C (alkene) stretching
~1170 Strong C-O (ester) stretching
~980 Medium =C-H (trans) bending
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Data is based on characteristic values for similar a,3-unsaturated esters.

Table 4: Mass Spectrometry (MS) Data (Predicted)

mlz Relative Intensity (%) Assignment
226.2 ~20 [M]* (Molecular lon)
181.1 ~30 [M - OCH2CHs]*
153.1 ~10 [M - COOCH2CHs]*

McLafferty rearrangement
88.1 ~100
fragment

lonization Mode: Electron lonization (El). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of liquid
samples such as (E)-dodec-2-enoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Approximately 5-10 mg of the liquid (E)-dodec-2-enoate sample is accurately weighed
and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solvent to provide a chemical shift reference at 0.00 ppm.

o The solution is transferred into a clean, dry 5 mm NMR tube.
o The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

* 'H NMR Spectroscopy:
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o The NMR tube is placed in the spectrometer's probe.
o The magnetic field is locked onto the deuterium signal of the solvent.
o The magnetic field homogeneity is optimized by shimming.

o A standard one-pulse *H NMR experiment is performed at a specific frequency (e.g., 400
MHz).

o The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the
spectrum.

o The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the
TMS signal.

e 13C NMR Spectroscopy:

o Following *H NMR analysis, the spectrometer is tuned to the 13C frequency (e.g., 100
MHZz).

o A standard proton-decoupled 13C NMR experiment (e.g., using a broadband decoupling
sequence) is performed.

o Alarger number of scans are typically required for 13C NMR due to the lower natural
abundance of the 3C isotope.

o The acquired FID is processed similarly to the *H spectrum.
2.2 Infrared (IR) Spectroscopy
o Sample Preparation (Neat Liquid Film):

o Adrop of the liquid (E)-dodec-2-enoate is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Asecond salt plate is placed on top of the first, allowing the liquid to spread into a thin,
uniform film between the plates.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1260609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Care is taken to ensure no air bubbles are trapped in the film.

o Data Acquisition:

[e]

A background spectrum of the empty spectrometer is recorded.

o

The "sandwiched" salt plates are placed in the sample holder of the FTIR spectrometer.

[¢]

The IR spectrum is recorded over a typical range of 4000-400 cm~1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber.

2.3 Mass Spectrometry (MS)

o Sample Preparation and Introduction:

o A dilute solution of the (E)-dodec-2-enoate sample is prepared in a volatile organic
solvent (e.g., methanol or acetonitrile).

o The sample can be introduced into the mass spectrometer via direct infusion or, for
mixture analysis, through a gas chromatography (GC) or liquid chromatography (LC)
system coupled to the MS.

o Data Acquisition (Electron lonization - GC/MS):

(¢]

For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a
capillary column.

o The separated components elute from the column and enter the ion source of the mass
spectrometer.

o In the ion source, the molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge (m/z) ratio.
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o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Analysis of (E)-dodec-2-enoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260609#spectroscopic-data-of-e-dodec-2-enoate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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